molecular formula C23H29N3O4 B4332287 N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

Cat. No. B4332287
M. Wt: 411.5 g/mol
InChI Key: OZBDDOWSISNRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide, also known as UMB 425, is a compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, where it has been shown to protect against neuronal damage and improve cognitive function. N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has also been investigated for its potential use as an analgesic, where it has been shown to reduce pain perception.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This mechanism of action is thought to underlie N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential therapeutic effects in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces apoptosis by activating caspase-dependent and -independent pathways. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In neurodegenerative diseases, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 protects against neuronal damage by reducing oxidative stress and inflammation. It also improves cognitive function by enhancing synaptic plasticity and neurogenesis. In pain management, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 reduces pain perception by inhibiting the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in various cellular processes. It is also relatively stable and can be easily synthesized in the lab. However, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has some limitations for lab experiments. It is highly lipophilic and can bind to plasma proteins, which can affect its pharmacokinetics and bioavailability. It also has low water solubility, which can limit its use in in vitro assays.

Future Directions

There are several future directions for research related to N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425. One area of interest is the development of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 analogs with improved pharmacokinetic properties and specificity for different HDAC isoforms. Another area of interest is the investigation of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential use in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's effects in neurodegenerative diseases and pain management. Overall, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has significant potential as a therapeutic agent and warrants further investigation.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-20-11-10-19(14-21(20)30-2)25-23(28)22(27)24-15-17-6-8-18(9-7-17)16-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDDOWSISNRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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